molecular formula C11H20N4O4 B2784958 N3-D-Lys(boc)-oh CAS No. 1178899-92-7

N3-D-Lys(boc)-oh

Cat. No.: B2784958
CAS No.: 1178899-92-7
M. Wt: 272.305
InChI Key: KROYNWSGVIHIMN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-D-Lys(boc)-oh is a chemical compound that features a lysine amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography.

Types of Reactions:

  • Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

  • Peptide Bond Formation: this compound can be used in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids or peptide fragments.

  • Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Deprotection: TFA, HCl, DCM.

  • Peptide Bond Formation: Coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).

  • Substitution Reactions: Electrophiles such as alkyl halides.

Major Products Formed:

  • Deprotection: Free lysine derivative.

  • Peptide Bond Formation: Peptides with lysine residues.

  • Substitution Reactions: Various substituted lysine derivatives.

Scientific Research Applications

N3-D-Lys(boc)-oh is widely used in scientific research due to its versatility:

  • Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins for research purposes.

  • Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

  • Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

  • Material Science: Utilized in the creation of bioactive materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism by which N3-D-Lys(boc)-oh exerts its effects depends on its specific application:

  • Peptide Synthesis: The Boc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.

  • Enzyme Inhibition: In biochemical studies, the lysine derivative may act as an inhibitor by mimicking the natural substrate of an enzyme.

  • Therapeutic Use: As a drug precursor, it may interact with biological targets to modulate physiological processes.

Comparison with Similar Compounds

  • Fmoc-Derivatized Lysine: Another common protecting group used in peptide synthesis.

  • Nα-Fmoc-Lysine: Similar to N3-D-Lys(boc)-oh but with a different protecting group (Fmoc instead of Boc).

Uniqueness:

  • Stability: this compound is more stable under acidic conditions compared to Fmoc-derivatives.

  • Deprotection Conditions: The Boc group can be removed under milder conditions than the Fmoc group, making it suitable for certain applications.

Properties

IUPAC Name

(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYNWSGVIHIMN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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